molecular formula C10H25NO B14715773 Butan-1-ol--N,N-diethylethanamine (1/1) CAS No. 13624-65-2

Butan-1-ol--N,N-diethylethanamine (1/1)

Cat. No.: B14715773
CAS No.: 13624-65-2
M. Wt: 175.31 g/mol
InChI Key: NNAUWMCFEUEAEW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of Crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.

    Reppe Synthesis: This method involves the carbonylation of propene to produce butan-1-ol.

    Hydrogenation of n-Butyraldehyde: This method involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene.

Industrial Production Methods

The industrial production of butan-1-ol–N,N-diethylethanamine (1/1) typically involves the combination of butan-1-ol and N,N-diethylethanamine in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired compound. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Mechanism of Action

The mechanism of action of butan-1-ol–N,N-diethylethanamine (1/1) involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activities and functions. In chemical reactions, it can act as a nucleophile or electrophile, participating in various reaction mechanisms .

Comparison with Similar Compounds

Butan-1-ol–N,N-diethylethanamine (1/1) can be compared with other similar compounds, such as:

The uniqueness of butan-1-ol–N,N-diethylethanamine (1/1) lies in its combination of a primary alcohol and a tertiary amine, which gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

13624-65-2

Molecular Formula

C10H25NO

Molecular Weight

175.31 g/mol

IUPAC Name

butan-1-ol;N,N-diethylethanamine

InChI

InChI=1S/C6H15N.C4H10O/c1-4-7(5-2)6-3;1-2-3-4-5/h4-6H2,1-3H3;5H,2-4H2,1H3

InChI Key

NNAUWMCFEUEAEW-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCN(CC)CC

Origin of Product

United States

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